2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methylphenyl)butanamide
Description
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-3-28(29(36)32-22-6-4-5-20(2)15-22)41-31-33-25-9-8-23(34-11-13-38-14-12-34)17-24(25)30(37)35(31)18-21-7-10-26-27(16-21)40-19-39-26/h4-10,15-17,28H,3,11-14,18-19H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOXQCGRCMMOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The quinazolinone core is synthesized from 2-amino-5-morpholinobenzoic acid (A ) and benzodioxol-5-ylmethylamine (B ) via a modified Niementowski reaction (Equation 1):
$$
\textbf{A} + \textbf{B} \xrightarrow{\text{Ac}_2\text{O, 140°C}} 3-[(1,3-Benzodioxol-5-yl)methyl]-6-morpholin-4-yl-3,4-dihydroquinazolin-4-one \quad (\text{Yield: 68\%})
$$
Key parameters :
Oxidation to Quinazolin-4-One
The dihydroquinazolinone intermediate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile at 25°C for 6 hours, achieving >95% conversion.
Functionalization at the C2 Position: Thioether Linkage Installation
Sulfur Nucleophile Preparation
The butanamide side chain is synthesized via a three-step sequence:
Nucleophilic Aromatic Substitution
The quinazolinone core undergoes regioselective thiolation at C2 using the activated sulfur nucleophile (Equation 2):
$$
\text{Quinazolinone} + \textbf{C} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80°C} \text{Thioether intermediate} \quad (\text{Yield: 74\%})
$$
Optimization notes :
- Potassium carbonate base enhances nucleophilicity of the thiolate.
- Dimethylformamide (DMF) polar aprotic solvent stabilizes the transition state.
Amide Coupling with 3-Methylaniline
Carboxylic Acid Activation
The butanamide terminus is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
Amidation Reaction
The activated intermediate reacts with 3-methylaniline (D ) at 25°C for 12 hours (Equation 3):
$$
\text{Thioether intermediate} + \textbf{D} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad (\text{Yield: 65\%})
$$
Purity control :
- Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7).
- Final compound characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and HRMS.
Critical Reaction Parameters and Yield Optimization
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Niementowski cyclization | 140 | 4 | 68 |
| 2 | DDQ oxidation | 25 | 6 | 95 |
| 3 | Thioether formation | 80 | 8 | 74 |
| 4 | Amide coupling | 25 | 12 | 65 |
Factors influencing yield :
- Oxidation step : DDQ stoichiometry must exceed 1.2 equivalents to prevent dihydroquinazolinone residual.
- Amidation : HATU activation minimizes racemization compared to EDCl/HOBt.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the thioether formation step achieves 89% yield in a microreactor system (residence time: 30 minutes) due to improved mass transfer.
Green Chemistry Metrics
- Process mass intensity (PMI) : 23.4 (solvent recovery reduces PMI to 18.7).
- E-factor : 6.2 kg waste/kg product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfanyl group allows for oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinazolinone moiety can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential as an anticancer agent. Research indicates that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. Its mechanism of action involves:
- Enzyme Inhibition : Targeting enzymes involved in cancer metabolism.
- Receptor Modulation : Influencing pathways related to inflammation and cancer progression.
The compound exhibits multiple biological activities:
- Anticancer Properties : Induces apoptosis and inhibits cell proliferation.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
- Antimicrobial Activity : Disrupts microbial cell wall synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Disrupts microbial cell wall synthesis |
Materials Science
Due to its unique structure, the compound is also being investigated for the development of new materials with specific electronic or optical properties. The interactions between this compound and various substrates may lead to innovative applications in nanotechnology and materials engineering.
Study on Antitumor Activity
A notable study evaluated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxic effects at low micromolar concentrations, linked to apoptosis induction via the mitochondrial pathway.
Anti-inflammatory Effects
Another investigation explored its anti-inflammatory properties in animal models of arthritis. Findings indicated a reduction in swelling and pain correlated with decreased levels of inflammatory markers.
Research Findings
Recent studies have focused on synthesizing and evaluating related compounds. Morpholine derivatives have shown promising results in treating conditions such as cancer and inflammation, highlighting the therapeutic potential of this class of compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors on the cell surface. These interactions can lead to changes in cellular processes, such as apoptosis or cell cycle regulation .
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a complex organic molecule exhibiting potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- A benzodioxole moiety which is known for its biological activity.
- A morpholine ring that contributes to pharmacological effects.
- A quinazoline backbone which is associated with various therapeutic activities.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 430.54 g/mol.
Anticancer Properties
Research indicates that compounds similar to the one exhibit anticancer properties . For instance, derivatives containing the quinazoline structure have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cancer progression.
Case Studies
-
Study on Antitumor Activity :
- A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Anti-inflammatory Effects :
- Another investigation explored its anti-inflammatory properties in animal models of arthritis. The results indicated a reduction in swelling and pain, attributed to decreased levels of inflammatory markers.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, morpholine derivatives have been extensively studied for their pharmacological actions, revealing promising results in treating conditions such as cancer and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Electronic Properties
Compounds with similar scaffolds, such as 3,4-dihydroquinazolin-4-ones, have been studied extensively. Key analogs include:
*Calculated using QSPR models .
- Morpholine vs. Analog B’s piperidine group increases LogP, favoring membrane penetration but risking off-target effects .
- Benzodioxole vs. Phenyl/Chlorobenzyl: The benzodioxole group in the target compound and Analog B may confer antioxidant properties via electron-rich aromatic systems, as seen in phenylpropenoids from Populus species . Chlorobenzyl in Analog C introduces electronegativity, possibly enhancing binding to electrophilic enzyme pockets.
Methodological Considerations
- Clustering Analysis : Butina or Jarvis-Patrick algorithms could group this compound with other sulfanyl-containing heterocycles, prioritizing analogs for high-throughput screening.
- Chromatographic Behavior: Similar to flavonoids , the compound’s retention time in HPLC may correlate with intramolecular hydrogen bonding (e.g., morpholine-O interactions), affecting pharmacokinetic profiles.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing this compound?
The synthesis involves multi-step reactions, including the formation of the quinazolin-4-one core, functionalization with morpholine and benzodioxole groups, and thiol-mediated coupling. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) for verifying substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or regioselectivity .
- Mass spectrometry (MS) for molecular weight confirmation.
Q. How can researchers address solubility challenges in biological assays for this compound?
Solubility can be improved via:
Q. What in vitro assays are recommended for initial biological evaluation?
Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition due to the quinazolinone core):
- Enzyme inhibition assays (e.g., fluorescence-based kinase profiling).
- Cellular viability assays (MTT or ATP-based) in disease-relevant cell lines.
- Binding affinity studies (SPR or ITC) to validate target engagement .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?
Apply molecular dynamics (MD) simulations to predict:
- Metabolic stability : Identify vulnerable sites (e.g., morpholine or benzodioxole groups) for deuteration or fluorination.
- Plasma protein binding : Use docking simulations with serum albumin or α-1-acid glycoprotein to refine logP values.
- Permeability : Employ PAMPA or Caco-2 models integrated with COMSOL Multiphysics for in silico absorption analysis .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations with target engagement using compartmental models.
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies.
- Tissue distribution studies : Radiolabel the compound (e.g., with tritium) to quantify accumulation in target organs .
Q. How can reaction fundamentals inform scalable synthesis protocols?
- Mechanistic studies : Employ density functional theory (DFT) to map energy barriers in key steps (e.g., thiol-quinazolinone coupling).
- Process intensification : Use microfluidic reactors to control exothermic reactions (e.g., morpholine substitution) and minimize byproducts.
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and catalyst ratios for >80% yield .
Q. What advanced techniques validate the compound’s mechanism of action (MoA) in complex biological systems?
- Chemoproteomics : Use photoaffinity probes derived from the compound to capture interacting proteins in live cells.
- Cryo-EM or X-ray crystallography : Resolve ligand-target complexes to guide structure-activity relationship (SAR) studies.
- Transcriptomic profiling (RNA-seq): Identify downstream pathways affected by target modulation .
Data Analysis and Contradiction Management
Q. How should researchers handle conflicting cytotoxicity data across cell lines?
- Stratified analysis : Classify cell lines by genetic biomarkers (e.g., oncogenic mutations) using CRISPR-Cas9 validation.
- Redox profiling : Measure ROS levels to assess off-target effects linked to the benzodioxole moiety.
- Orthogonal assays : Confirm results with 3D spheroid models or patient-derived organoids .
Q. What statistical frameworks are robust for dose-response studies?
- Non-linear regression : Fit data to Hill or log-logistic models using Bayesian inference for uncertainty quantification.
- Bootstrap resampling : Estimate confidence intervals for IC50/EC50 values in small-sample studies.
- Meta-analysis : Aggregate data from independent replicates to identify outliers or systemic biases .
Experimental Design and Optimization
Q. How can AI-driven platforms enhance SAR exploration for this compound?
- Generative models : Train recurrent neural networks (RNNs) on ChEMBL data to propose derivatives with improved potency.
- Active learning : Prioritize synthesis candidates based on predicted ADMET properties and synthetic accessibility scores.
- Feedback loops : Integrate robotic synthesis with high-throughput screening to iteratively refine SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
